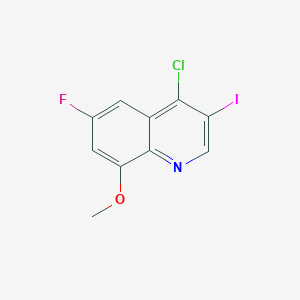
4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline
描述
4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of halogen atoms such as chlorine, fluorine, and iodine into the quinoline structure can significantly enhance its biological properties and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative. For instance, starting with 8-methoxyquinoline, selective halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) for chlorination, Selectfluor for fluorination, and iodine monochloride for iodination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Sulfuric acid or nitric acid under controlled temperatures.
Cross-Coupling: Palladium catalysts with boronic acids or alkenes in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can introduce alkoxy or amino groups .
科学研究应用
4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial, antiviral, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic semiconductors and liquid crystals.
作用机制
The mechanism of action of 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For instance, in antibacterial applications, the compound can inhibit DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication .
相似化合物的比较
- 4-Chloro-6-fluoro-3-iodoquinoline
- 4-Chloro-6-fluoro-8-methoxyquinoline
- 6-Fluoro-3-iodo-8-methoxyquinoline
Uniqueness: 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline is unique due to the presence of multiple halogen atoms and a methoxy group, which collectively enhance its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher potency in various biological assays and greater versatility in chemical transformations .
属性
IUPAC Name |
4-chloro-6-fluoro-3-iodo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFINO/c1-15-8-3-5(12)2-6-9(11)7(13)4-14-10(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTGKYOPTLLDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C(C(=CN=C12)I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


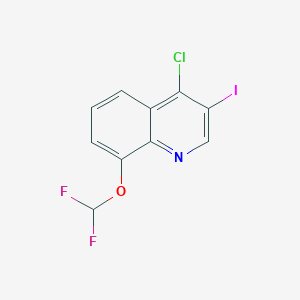
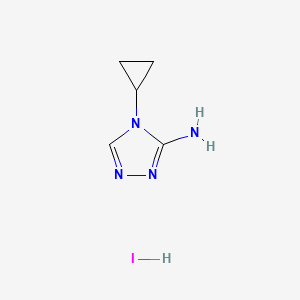
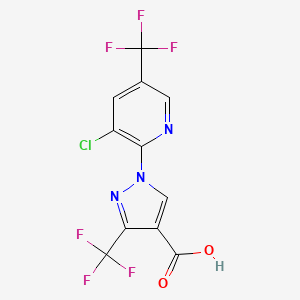
![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
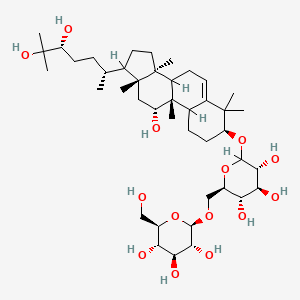
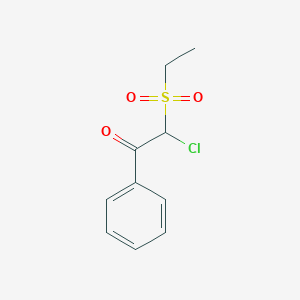
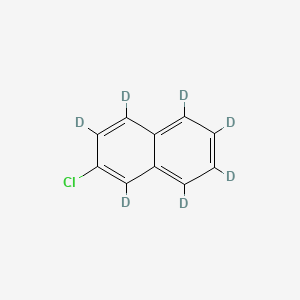
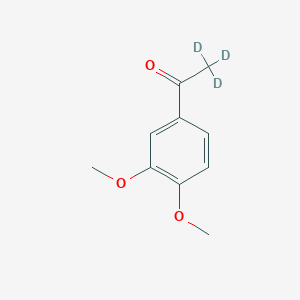
![[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436272.png)
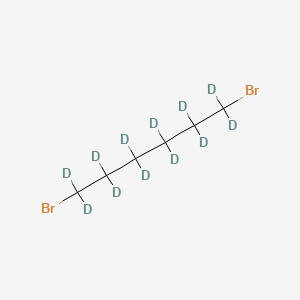


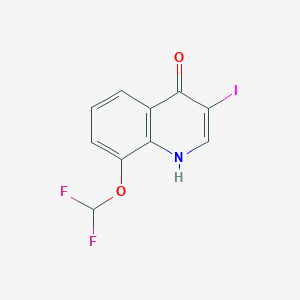
![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)
